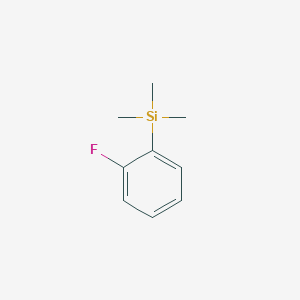

(2-Fluorophenyl)trimethylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTNGGKVRVPJDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Fluorophenyl)trimethylsilane

Foreword: The Strategic Importance of (2-Fluorophenyl)trimethylsilane

This compound is a versatile and highly valuable organosilane intermediate in modern synthetic chemistry. Its utility is primarily derived from the unique interplay between the fluorine substituent and the trimethylsilyl group on the aromatic ring. This arrangement allows for its participation in a wide array of chemical transformations, most notably as a precursor for generating 2-fluorophenyl nucleophiles in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling) or as a stable, masked carbanion. For researchers in medicinal chemistry and materials science, this compound serves as a critical building block for introducing the 2-fluorophenyl motif into complex molecules, a common strategy for modulating pharmacokinetic properties and enhancing biological activity in drug candidates. This guide provides a detailed exploration of the two most prevalent and reliable methods for its synthesis, grounded in mechanistic understanding and practical laboratory insights.

Chapter 1: Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound fundamentally relies on the formation of a carbon-silicon bond at the C2 position of a fluorobenzene ring. This is achieved by generating a nucleophilic carbon at the target position, which then attacks an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl). Two primary strategies have proven effective and are widely adopted: the Grignard reaction and Directed ortho-Lithiation (DoM).

-

The Grignard Reagent Pathway: This classic organometallic approach involves the preparation of a 2-fluorophenylmagnesium halide from a corresponding 2-halofluorobenzene. The resulting Grignard reagent, a potent carbon nucleophile, is subsequently quenched with TMSCl.

-

The Directed ortho-Lithiation (DoM) Pathway: This more direct method leverages the fluorine atom's ability to act as a directing metalating group (DMG). A strong organolithium base, such as n-butyllithium (n-BuLi), coordinates to the fluorine and selectively abstracts the adjacent ortho-proton, creating a 2-fluorophenyllithium species in situ, which is then trapped with TMSCl.[1][2]

The choice between these methods often depends on substrate availability, scale, and tolerance of other functional groups within a more complex starting material. This guide will detail the experimental protocols for both.

Chapter 2: Protocol I: Synthesis via Grignard Reagent Formation

This method is a robust and scalable approach, predicated on the successful formation of 2-fluorophenylmagnesium bromide.

Causality and Mechanistic Rationale

The reaction proceeds in two distinct stages. First, magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 2-bromofluorobenzene.[3] This process, often requiring activation to disrupt the passivating magnesium oxide layer, reverses the polarity of the carbon atom, transforming it from an electrophilic site into a highly nucleophilic one within the polar C-Mg bond.[4][5]

The second stage is a classic nucleophilic substitution. The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom of trimethylsilyl chloride, displacing the chloride ion and forming the desired C-Si bond.[6][7] The entire process must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with protic sources like water.[4]

Experimental Workflow: Grignard Pathway

Caption: Mechanism of Directed ortho-Lithiation followed by silylation.

Detailed Step-by-Step Methodology

Materials & Equipment:

-

Same glassware and inert atmosphere setup as Protocol I.

-

Low-temperature thermometer and a dry ice/acetone bath.

-

Fluorobenzene.

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M).

-

Trimethylsilyl chloride (TMSCl), distilled.

-

Anhydrous tetrahydrofuran (THF).

-

Standard work-up and purification reagents as in Protocol I.

Procedure:

-

Apparatus Setup: A flame-dried three-necked flask under an inert atmosphere is charged with fluorobenzene (1.0 eq) and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. [8]The resulting solution is stirred at -78 °C for 1 hour.

-

Silylation: Trimethylsilyl chloride (1.2 eq) is added dropwise to the stirred solution at -78 °C. [9]After the addition, the reaction is stirred for an additional hour at -78 °C.

-

Work-up: The cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature. The reaction is then quenched by the slow addition of saturated aqueous NH₄Cl.

-

Purification: The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄. After filtration and concentration, the crude product is purified by vacuum distillation.

Quantitative Data Summary

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 0.1 mol scale) |

| Fluorobenzene | 1.0 | 96.10 | 9.61 g |

| n-Butyllithium (2.5 M) | 1.1 | 64.06 | 44 mL |

| Trimethylsilyl chloride | 1.2 | 108.64 | 13.0 g (15.2 mL) |

| Anhydrous THF | - | - | ~200 mL |

| Expected Yield | 75-90% |

Chapter 4: Comparative Analysis and Field Insights

| Feature | Protocol I: Grignard Route | Protocol II: DoM Route | Senior Scientist's Insight |

| Starting Material | 2-Halofluorobenzene (e.g., bromo) | Fluorobenzene | The DoM route is often more atom-economical and starts from a cheaper, more readily available material. |

| Key Reagent | Magnesium metal | n-Butyllithium | n-BuLi is pyrophoric and requires more stringent handling techniques (e.g., syringe/cannula) than magnesium turnings. [10][11][12] |

| Temperature Control | Reflux, then 0 °C | -78 °C (Critical) | The DoM protocol is less forgiving; precise low-temperature control is essential to prevent side reactions. |

| Side Reactions | Wurtz coupling (biphenyl formation) | Benzyne formation, reaction with THF | Failure to maintain -78 °C in the DoM route is a common point of failure leading to low yields and complex mixtures. |

| Scalability | Generally easier to scale | Can be challenging due to heat transfer at low temperatures | The Grignard method is often preferred for large-scale industrial synthesis due to less demanding temperature constraints. |

Chapter 5: Product Characterization and Safety Protocols

Spectroscopic Validation

The identity and purity of the final product, this compound (CAS 1842-26-8), should be confirmed using standard analytical techniques.

-

¹H NMR (CDCl₃): Expect a singlet for the nine equivalent protons of the trimethylsilyl group at approximately δ 0.3 ppm. The aromatic protons will appear as a multiplet in the δ 7.0-7.6 ppm region.

-

¹³C NMR (CDCl₃): A characteristic signal for the trimethylsilyl methyl carbons will appear near δ -1.0 ppm.

-

¹⁹F NMR (CDCl₃): A signal corresponding to the aryl fluoride will be present.

-

IR (neat): Look for characteristic Si-C stretching vibrations around 840 and 1250 cm⁻¹. [13][14]* GC-MS: Provides confirmation of purity and the molecular ion peak corresponding to a mass of 168.29 g/mol . [15]

Critical Safety and Handling Procedures

-

Inert Atmosphere: Both synthesis protocols must be performed under an inert atmosphere (Nitrogen or Argon) to prevent the reaction of organometallic intermediates with oxygen or moisture.

-

Anhydrous Solvents: All solvents must be rigorously dried before use. THF, in particular, should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

-

n-Butyllithium Handling: n-BuLi is pyrophoric and reacts violently with water. [11][12]It must be handled exclusively with syringes or cannulas that have been purged with inert gas. Never draw n-BuLi into a syringe containing air. Work must be conducted in a fume hood, away from flammable materials, and a container of sand should be kept nearby for quenching spills. [10]* Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles or a face shield, and appropriate chemical-resistant gloves (nitrile gloves are often used but check compatibility). [11][16]* Quenching: Both Grignard and organolithium reactions are highly exothermic when quenched. The quenching agent should always be added slowly to the reaction mixture, preferably while cooling in an ice bath.

Conclusion

The synthesis of this compound is readily achievable in a standard organic chemistry laboratory via either the Grignard or Directed ortho-Lithiation pathway. The Grignard method offers operational simplicity and is well-suited for larger scales, while the DoM approach provides an elegant and high-yielding route from a more basic starting material, albeit with more demanding technical requirements. Success in either protocol hinges on the researcher's meticulous attention to maintaining anhydrous and inert conditions and adherence to strict safety protocols when handling highly reactive organometallic reagents.

References

-

UGA Research. (n.d.). n-Butyllithium-109-72-8.docx. Retrieved from [Link]

-

Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters. Retrieved from [Link]

-

University of Evansville. (n.d.). Grignard Reaction. Retrieved from [Link]

-

University of Arkansas Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

- Cossío, F. P., et al. (2007). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc.

-

Prakash, G. K. S., et al. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC - NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

-

Occidental College. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

-

Gandon, V., et al. (2022). NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi. Angewandte Chemie. Retrieved from [Link]

-

Al-Zaydi, S. A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. Retrieved from [Link]

-

Narasimhan, N. S., & Joshi, R. R. (1989). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,3-difluoroallyl)trimethylsilane. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

-

Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US20140142332A1 - Process of preparing grignard reagent.

-

Hoffman Fine Chemicals. (n.d.). CAS 1842-26-8 | 2-Fluorophenyl trimethylsilane. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals: Trimethylsilylacetylene. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. adichemistry.com [adichemistry.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. gelest.com [gelest.com]

- 7. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. enhs.uark.edu [enhs.uark.edu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. hoffmanchemicals.com [hoffmanchemicals.com]

- 16. research.uga.edu [research.uga.edu]

An In-depth Technical Guide to (2-Fluorophenyl)trimethylsilane

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of (2-Fluorophenyl)trimethylsilane (CAS No. 1842-26-8). Aimed at researchers, scientists, and professionals in drug development, this document delves into the core properties of this organosilicon compound, including its physicochemical parameters, spectral data, synthesis, and reactivity. The guide also outlines detailed experimental protocols for its characterization and provides essential safety and handling information. The content is structured to deliver not just data, but also a deeper understanding of the causality behind its chemical behavior, supported by authoritative references.

Introduction: The Significance of Fluorinated Arylsilanes

This compound is an organosilicon compound featuring a trimethylsilyl group attached to a 2-fluorophenyl moiety.[1] The strategic placement of a fluorine atom on the aromatic ring significantly influences the molecule's electronic properties and reactivity, making it a valuable reagent and intermediate in organic synthesis.[1] Arylsilanes, in general, serve as versatile building blocks, participating in a wide array of chemical transformations. The presence of the fluorine substituent can enhance the compound's stability, modulate its polarity, and direct the regioselectivity of certain reactions.[1] This guide aims to provide a detailed exploration of its physical characteristics, supported by experimental data and established scientific literature, to empower researchers in leveraging its unique properties.

Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory or industrial setting. The key physicochemical parameters of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1842-26-8 | [2][3][4] |

| Molecular Formula | C₉H₁₃FSi | [2][3][4] |

| Molecular Weight | 168.28 g/mol | [1][2][4] |

| Appearance | Colorless to yellow oil/liquid | [3][4] |

| Boiling Point | 167-168 °C (at atmospheric pressure) | [2] |

| 63 °C (at 15 Torr) | [3] | |

| Density | 0.963 g/cm³ | [2] |

| Purity | Typically ≥95% | [4][5] |

These properties are crucial for designing reaction conditions, purification procedures (such as distillation), and for accurate stoichiometric calculations. The compound's liquid state at room temperature and moderate boiling point facilitate its handling and use in a variety of solvent systems.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. This section details the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the trimethylsilyl protons and the aromatic protons of the fluorophenyl group. The trimethylsilyl group will appear as a sharp singlet, typically integrating to nine protons. The aromatic protons will exhibit a more complex multiplet pattern due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons of the trimethylsilyl group and the carbons of the fluorophenyl ring. The carbon atoms bonded to or near the fluorine atom will show characteristic splitting patterns due to carbon-fluorine coupling (J-coupling). For instance, in a related compound, (2-(3-fluorophenyl)ethynyl)trimethylsilane, significant C-F coupling constants are observed.[6]

-

²⁹Si NMR: Silicon NMR can provide direct information about the silicon environment.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single resonance is expected for the fluorine atom in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will exhibit absorptions corresponding to:

-

Si-C stretching vibrations: Strong bands are typically observed for the Si-(CH₃)₃ group. For example, in trimethyl(phenyl)silane, these appear around 840 cm⁻¹ and 755 cm⁻¹, with a deformation vibration at 1250 cm⁻¹.[7]

-

Aromatic C-H stretching: These vibrations usually appear above 3000 cm⁻¹.[8]

-

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

-

C-F stretching: A strong absorption band, typically in the 1300-1000 cm⁻¹ region, indicates the presence of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a compound and its fragments. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (168.28). Common fragmentation patterns for trimethylsilyl compounds involve the loss of a methyl group (M-15) or the entire trimethylsilyl group.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. Understanding its synthesis and reactivity is key to its effective utilization.

Synthetic Routes

While specific, detailed synthetic procedures for this compound are not extensively documented in the provided search results, general methods for the synthesis of arylsilanes can be inferred. A common approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a silyl halide.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Conceptual Protocol:

-

Grignard Reagent Formation: To a stirring suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-fluorobromobenzene in anhydrous THF is added dropwise. The reaction is initiated, if necessary, and maintained at a suitable temperature (e.g., reflux) until the magnesium is consumed.

-

Silylation: The resulting Grignard reagent, (2-fluorophenyl)magnesium bromide, is cooled to a lower temperature (e.g., 0 °C). A solution of trimethylchlorosilane in anhydrous THF is then added dropwise.

-

Workup and Purification: After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Reactivity and Applications

This compound serves as a precursor to other valuable compounds and participates in various chemical transformations.

-

Protodesilylation: The trimethylsilyl group can be cleaved under acidic or basic conditions to yield 2-fluorobenzene. This reactivity makes the trimethylsilyl group a useful protecting group for an aromatic position.

-

Ipso-Substitution: The C-Si bond can be cleaved and replaced by other functional groups. For example, arylsilanes can undergo halogenation to introduce a halogen at the position formerly occupied by the silyl group.

-

Cross-Coupling Reactions: Arylsilanes are known to participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form carbon-carbon bonds.

Reaction Scheme Visualization:

Caption: Key reactions of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Precautions: Handling should be performed in a well-ventilated area, preferably in a chemical fume hood.[9] Wear suitable protective equipment, including gloves, safety goggles, and a lab coat.[9][10] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9]

-

Fire Hazards: While specific flammability data for this compound is not detailed, related organosilane compounds can be flammable.[10] Keep away from heat, sparks, open flames, and hot surfaces.[9][10] Use explosion-proof equipment where necessary.[9] In case of fire, use dry chemical, dry sand, or alcohol-resistant foam to extinguish.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Some sources recommend storage under an inert gas atmosphere.[9] For long-term storage, refrigeration may be recommended.[3][5]

-

Incompatibilities: Avoid contact with strong oxidizing agents and water, as some organosilanes can react with moisture.[11]

Conclusion

This compound is a versatile organosilicon compound with a unique combination of properties conferred by the trimethylsilyl group and the fluorine substituent. Its well-defined physical characteristics and predictable reactivity make it a valuable tool for synthetic chemists in academia and industry. This guide has provided a comprehensive overview of its key attributes, from its fundamental physical constants to its spectroscopic signature and synthetic utility. By understanding these core characteristics, researchers can confidently and safely incorporate this compound into their synthetic strategies to access novel molecules for a range of applications, including drug discovery and materials science.

References

-

CAS 1842-26-8 | 2-Fluorophenyl trimethylsilane | MFCD00092633. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

-

2-METHYLALLYL TRIMETHYLSILANE. (2024, April 9). ChemBK. Retrieved from [Link]

-

N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

(2-Ethyl-5-fluorophenyl)trimethylsilane. (2025, December 27). PubChem. Retrieved from [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes. (n.d.). PMC - NIH. Retrieved from [Link]

-

(3,3-difluoroallyl)trimethylsilane. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Refractive index database. (n.d.). RefractiveIndex.INFO. Retrieved from [Link]

-

Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. (n.d.). DiVA portal. Retrieved from [Link]

-

IR Spectrum of Trimethyl(phenyl)silane. (n.d.). ResearchGate. Retrieved from [Link]

-

TRIMETHYLSILANE. (2014, October 27). Gelest, Inc. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). PMC - PubMed Central. Retrieved from [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc. Retrieved from [Link]

-

FT-IR spectra of pristine PMS and modified products. (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorotrimethylsilane. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Synthesis of trifluoromethyltrimethylsilane. (n.d.). ResearchGate. Retrieved from [Link]

-

Trimethylsilane. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]

-

TRIMETHYLSILANE. (n.d.). Gelest, Inc. Retrieved from [Link]

-

Trimethylsilyl fluoride. (n.d.). NIST WebBook. Retrieved from [Link]

-

(Pentafluorophenyl)trimethylsilane - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Data Privacy Information. (n.d.). MassBank. Retrieved from [Link]

-

Refractive Index. (n.d.). Retrieved from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed. Retrieved from [Link]

Sources

- 1. CAS 1842-26-8: Silane, (2-fluorophenyl)trimethyl- [cymitquimica.com]

- 2. This compound CAS#: 1842-26-8 [m.chemicalbook.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. Silane, (2-fluorophenyl)trimethyl- | CymitQuimica [cymitquimica.com]

- 5. This compound | 1842-26-8 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

(2-Fluorophenyl)trimethylsilane CAS number lookup

An In-depth Technical Guide to (2-Fluorophenyl)trimethylsilane for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile organosilane reagent of significant interest to researchers, medicinal chemists, and professionals in drug development. Its unique combination of a fluorinated aromatic ring and a reactive trimethylsilyl group makes it a valuable building block in modern organic synthesis. This document moves beyond a simple datasheet to explain the causality behind its applications, offering field-proven insights into its synthesis, reactivity, and handling.

Core Identification and Physicochemical Profile

This compound is an organosilicon compound featuring a trimethylsilyl group attached to a fluorinated benzene ring at the ortho position. This substitution pattern imparts specific chemical properties that are highly valuable in synthesis.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃FSi | [1][2] |

| Molecular Weight | 168.29 g/mol | [2] |

| Physical State | Liquid | [1][2] |

| Boiling Point | ~175-177 °C (lit.) | N/A |

| Density | ~0.96 g/mL at 25 °C (lit.) | N/A |

Strategic Importance in Medicinal Chemistry and Materials Science

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[4] The fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[4] The 2-fluorophenyl motif, accessible through reagents like this compound, is therefore a highly sought-after structural unit in the design of novel therapeutics. Its presence can hinder oxidative metabolism at adjacent positions, potentially leading to a longer biological half-life for the drug candidate.[4]

Beyond pharmaceuticals, aryl-silanes are pivotal in materials science, serving as coupling agents, surface modifiers, and precursors to silicon-based materials. The electronic properties conferred by the aromatic ring, combined with the reactivity of the silyl group, make this compound a versatile precursor for functionalized materials.[1]

Synthesis and Reactivity

Synthetic Pathway Overview

While multiple synthetic routes can be envisioned, a common and reliable method for preparing aryl-trimethylsilanes involves the reaction of a corresponding aryl Grignard reagent with a trialkylsilyl halide. This approach offers a straightforward and high-yielding pathway to the target compound.

Caption: Synthesis of this compound via Grignard Reaction.

Core Reactivity: The Silyl Group as a Synthetic Handle

The utility of this compound in organic synthesis stems primarily from the reactivity of the C-Si bond. The trimethylsilyl group can act as a leaving group, a placeholder, or a precursor to other functional groups. A particularly powerful application is in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, where the aryl-silane acts as the organometallic nucleophile.

Experimental Protocol: Hiyama Cross-Coupling

This protocol describes a representative cross-coupling reaction to form a biaryl compound, a common structural motif in pharmaceuticals.

Objective: To synthesize 2-fluoro-1,1'-biphenyl from this compound and iodobenzene.

Materials:

-

This compound (1.2 equiv.)

-

Iodobenzene (1.0 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.5 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂.

-

Add this compound and iodobenzene via syringe.

-

Add anhydrous THF to dissolve the reactants.

-

Slowly add the TBAF solution dropwise to the stirred mixture at room temperature. The fluoride source is crucial for activating the silane for transmetalation.

-

Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for a Hiyama cross-coupling reaction.

Safety and Handling

Organosilane compounds require careful handling by trained personnel in a well-ventilated area, preferably within a chemical fume hood.[2][5] While a specific Safety Data Sheet (SDS) for CAS 1842-26-8 must be consulted prior to use, general precautions for similar flammable liquid organosilanes apply.

-

Flammability: The compound is expected to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and take precautionary measures against static discharge.[6]

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] It may be necessary to store under an inert atmosphere to prevent degradation from moisture.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[7] Some organosilanes can react violently with water.[5]

Conclusion

This compound (CAS: 1842-26-8) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable method for introducing the valuable 2-fluorophenyl moiety into complex molecules. By understanding the principles of its synthesis, handling, and application, researchers can effectively leverage this reagent to advance their scientific objectives.

References

-

Hoffman Fine Chemicals Pty Ltd. CAS 1842-26-8 | 2-Fluorophenyl trimethylsilane | MFCD00092633. [Link]

-

PubChem - NIH. Trimethyl(pentafluorophenyl)silane | C9H9F5Si | CID 297554. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

PubChem - NIH. (2-Ethyl-5-fluorophenyl)trimethylsilane | C11H17FSi | CID 177687097. [Link]

-

PubChem - NIH. (2-Fluoro-5-methoxy-3-methylphenyl)trimethylsilane | C11H17FOSi. [Link]

-

PubChem - NIH. (2-Fluoro-6-methoxy-4-methylphenyl)trimethylsilane | C11H17FOSi. [Link]

-

Organic Syntheses. (3,3-difluoroallyl)trimethylsilane. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Fluorinated Compounds in Modern Drug Development. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PMC - PubMed Central. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

Sources

The ortho-Fluoro Effect: An In-Depth Technical Guide to the Enhanced Reactivity of ortho-Fluorinated Arylsilanes

Introduction: The Strategic Convergence of Silicon and Fluorine in Modern Synthesis

In the landscape of modern drug discovery and development, the synthesis of complex biaryl and heteroaryl structures is a cornerstone of medicinal chemistry. Among the vast toolkit of cross-coupling reactions, those employing organosilicon reagents—notably the Hiyama and Hiyama-Denmark couplings—have garnered significant attention due to the low toxicity, high stability, and natural abundance of silicon.[1][2] Concurrently, the incorporation of fluorine into pharmaceutical candidates has become a dominant strategy for optimizing a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] This guide delves into the confluence of these two powerful domains, focusing on a specific, yet profoundly influential, structural motif: the ortho-fluorinated arylsilane.

While arylsilanes bearing electron-withdrawing groups are known to exhibit enhanced reactivity in palladium-catalyzed cross-coupling reactions, the placement of a fluorine atom at the ortho position imparts a unique and often advantageous reactivity profile.[5] This "ortho-fluoro effect" is not merely a consequence of inductive electron withdrawal; it is a manifestation of a through-space, intramolecular interaction that pre-organizes the arylsilane for the critical transmetalation step. This guide provides an in-depth analysis of the synthesis, mechanism, and application of ortho-fluorinated arylsilanes, offering researchers and drug development professionals a comprehensive understanding of how to leverage this unique reactivity in their synthetic endeavors.

Synthesis of ortho-Fluorinated Arylsilanes

The preparation of ortho-fluorinated arylsilanes typically follows standard methodologies for arylsilane synthesis, with the choice of starting material being the key determinant. The most common and versatile approaches begin with commercially available ortho-bromofluorobenzene or ortho-iodofluorobenzene.

Key Synthetic Routes:

-

Grignard or Organolithium Intermediates: The most straightforward method involves the formation of an organometallic intermediate from the corresponding ortho-fluoroaryl halide, followed by quenching with a silyl electrophile (e.g., R₃SiCl, (RO)₃SiCl).

-

Palladium-Catalyzed Silylation: Direct silylation of ortho-fluoroaryl halides using a silylating agent like hexamethyldisilane (Me₃Si-SiMe₃) or silylboranes in the presence of a palladium catalyst offers an alternative route that can tolerate a broader range of functional groups.

Experimental Protocol 1: Synthesis of (2-Fluorophenyl)trimethoxysilane

This protocol describes a typical laboratory-scale synthesis via a Grignard intermediate.

Materials:

-

1-Bromo-2-fluorobenzene

-

Magnesium turnings

-

Tetrahydrofuran (THF), anhydrous

-

Tetramethoxysilane (TMOS)

-

Iodine (one crystal for initiation)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a single crystal of iodine.

-

Add a solution of 1-bromo-2-fluorobenzene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel to initiate Grignard formation.

-

Once the reaction is initiated (as evidenced by heat evolution and color change), add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction at reflux for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add tetramethoxysilane (1.5 equivalents) dropwise to the Grignard solution. A white precipitate will form.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation to yield (2-fluorophenyl)trimethoxysilane as a colorless liquid.

The "ortho-Fluoro Effect": A Mechanistic Deep Dive

The enhanced reactivity of ortho-fluorinated arylsilanes in fluoride-activated cross-coupling reactions stems from the ability of the ortho-fluorine to act as an intramolecular coordinating atom. This interaction stabilizes the key pentacoordinate silicon intermediate, which is essential for the transmetalation step in the catalytic cycle.[6]

Upon introduction of an external fluoride activator (e.g., TBAF, CsF), the tetracoordinate arylsilane is converted into a hypervalent, pentacoordinate silicate. In the case of an ortho-fluorinated arylsilane, the proximate fluorine atom can engage in a dative interaction with the now more Lewis-acidic silicon center. This intramolecular coordination pre-organizes the molecule into a geometry that is more amenable to transmetalation and lowers the overall activation energy of this crucial step.

Compelling evidence for this intramolecular Si-F interaction comes from NMR spectroscopy and X-ray crystallography of related o-(fluorosilyl)borylbenzene systems, which serve as excellent models for the intermediates in cross-coupling.[7] These studies reveal a clear through-space interaction between the aryl fluorine and the silicon center, leading to a distorted trigonal bipyramidal geometry at the silicon.

Key Evidence for Intramolecular Si-F Coordination:

-

Upfield 29Si NMR Shifts: The formation of a pentacoordinate silicon species is characterized by a significant upfield shift in the 29Si NMR spectrum. In ortho-fluorinated systems, this shift is more pronounced compared to analogues lacking the ortho-fluoro substituent, indicating a more stable or more readily formed hypervalent state.[7]

-

Reduced JSi-F Coupling Constants: The coupling constant between the silicon and the exocyclic fluorine atoms on the silyl group (e.g., in a -SiRF₂ group) is reduced upon intramolecular coordination, consistent with an elongation and weakening of the exocyclic Si-F bonds as the silicon adopts a pentacoordinate geometry.[7]

-

X-ray Crystallography: Solid-state structural analysis of fluoride adducts of ortho-fluorosilyl derivatives confirms the pentacoordinate nature of the silicon atom and shows a Si···F(ortho) distance that is significantly shorter than the sum of the van der Waals radii, confirming a bonding interaction.[7]

The following diagram illustrates the fluoride activation process, highlighting the intramolecular coordination facilitated by the ortho-fluoro substituent.

Caption: Fluoride activation of an ortho-fluorinated arylsilane leading to a stabilized pentacoordinate silicate intermediate.

This pre-coordination not only stabilizes the reactive intermediate but also increases the nucleophilicity of the aryl group attached to the silicon, thereby accelerating the rate-limiting transmetalation step with the Pd(II) center in the cross-coupling cycle.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The enhanced reactivity imparted by the ortho-fluoro substituent makes these arylsilanes particularly effective nucleophiles in Hiyama cross-coupling reactions. This often allows for the use of milder reaction conditions (e.g., lower temperatures, lower catalyst loadings) and can be crucial for the synthesis of complex molecules with sensitive functional groups.

The Hiyama Coupling Catalytic Cycle

The generally accepted mechanism for the Hiyama coupling involves three main stages: oxidative addition, transmetalation, and reductive elimination. The ortho-fluoro effect has its most significant impact on the transmetalation step.

Caption: The Hiyama catalytic cycle, highlighting the fluoride activation and the accelerated transmetalation step for ortho-fluorinated arylsilanes.

This accelerated transmetalation can be particularly advantageous when coupling with less reactive electrophiles, such as aryl chlorides, or in late-stage functionalization scenarios where reaction efficiency is paramount.[3][8]

Experimental Protocol 2: Hiyama Coupling of (2-Fluorophenyl)trimethoxysilane with 4-Iodoanisole

This protocol provides a representative procedure for a palladium-catalyzed Hiyama cross-coupling reaction.

Materials:

-

(2-Fluorophenyl)trimethoxysilane (1.2 equivalents)

-

4-Iodoanisole (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.0 equivalents)

-

Toluene, anhydrous

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk tube, add 4-iodoanisole, Pd(OAc)₂, and SPhos.

-

Evacuate and backfill the tube with nitrogen three times.

-

Add anhydrous toluene, followed by (2-fluorophenyl)trimethoxysilane.

-

Add the TBAF solution dropwise to the stirred reaction mixture at room temperature.

-

Heat the reaction mixture to 80 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and quench with water.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-fluoro-4'-methoxybiphenyl.

Applications in Drug Discovery & Development

The ability to efficiently construct biaryl cores containing a 2-fluoro substituent is of high value in medicinal chemistry. The ortho-fluoro group can induce a twist in the biaryl system, altering the molecule's conformation and potentially improving its binding selectivity for a biological target. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, making this motif desirable for improving the pharmacokinetic profile of drug candidates.[4]

The use of ortho-fluorinated arylsilanes in late-stage functionalization (LSF) allows for the rapid generation of analogues from a common intermediate, accelerating the exploration of structure-activity relationships (SAR).[3][9] The enhanced reactivity and reliability of these silanes make them ideal partners for complex fragment couplings where efficiency and predictability are critical.

Data Summary: Structural Evidence of Intramolecular Si-F Interaction

The following table summarizes key structural data from computational and X-ray studies of ortho-fluorosilylbenzene derivatives, which model the reactive intermediate in cross-coupling.[7]

| Compound/Intermediate Feature | Parameter | Value | Implication |

| o-C₆H₄(SiPhF₂)BMes₂ + K[2.2.2]cryptand | Si–Fbr bond length | 2.021 Å | Significantly shorter than van der Waals radii sum (~3.2 Å), indicating a strong bonding interaction. |

| o-C₆H₄(SiPhF₂)BMes₂ + K[2.2.2]cryptand | % TBPe | 90.5% | The geometry at silicon is highly distorted towards a trigonal bipyramid, characteristic of a pentacoordinate state. |

| Fluoride Adduct Formation | Δδ 29Si NMR Shift | -15 to -29 ppm | Large upfield shift confirms the formation of a hypervalent, pentacoordinate silicon species upon fluoride binding. |

Conclusion and Future Outlook

ortho-Fluorinated arylsilanes represent a class of reagents with unique and highly advantageous properties for modern organic synthesis. The underlying mechanism of their enhanced reactivity—the intramolecular coordination of the ortho-fluoro substituent to the silicon center—provides a clear rationale for their utility. This "ortho-fluoro effect" stabilizes the key pentacoordinate silicate intermediate, thereby lowering the activation barrier for the rate-limiting transmetalation step in palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and process development, understanding and applying this principle enables the efficient and reliable synthesis of complex, fluorinated biaryl structures. As the demand for sophisticated molecular architectures continues to grow, the strategic use of substrates like ortho-fluorinated arylsilanes will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

- Dalton Transactions, 2018, 47, 4584-4592. "An intramolecular ortho-assisted activation of the silicon–hydrogen bond in arylsilanes: an experimental and theoretical study". [URL not available]

-

Inorganic Chemistry, 2011 , 50(21), 10696-10700. "Stabilization of low valent silicon fluorides in the coordination sphere of transition metals". [Link]

-

Frontiers in Chemistry, 2022 , 10, 867806. "Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates". [Link]

-

ACS Medicinal Chemistry Letters, 2020 , 11(7), 1433-1439. "Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833". [Link]

-

Organometallics, 2022 , 41(17), 2356–2365. "Synthesis of B/Si Bidentate Lewis Acids, o-(Fluorosilyl)borylbenzenes and o-(Difluorosilyl)borylbenzenes, and Their Fluoride Ion Affinities". [Link]

-

Frontiers in Chemistry, 2022 , 10, 867806. "Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates". [Link]

-

Angewandte Chemie International Edition, 2020 , 59(5), 1842-1853. "Site‐Selective Late‐Stage Aromatic [18F]Fluorination via Aryl Sulfonium Salts". [Link]

-

Organic Process Research & Development, 2014 , 18(3), 442-454. "Late-Stage Fluorination: From Fundamentals to Application". [Link]

-

Molecules, 2022 , 27(17), 5649. "Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications". [Link]

-

Angewandte Chemie International Edition, 2021 , 60(51), 26511-26517. "Synthesis and Optical Resolution of Configurationally Stable Zwitterionic Pentacoordinate Silicon Derivatives". [Link]

-

Inorganic Chemistry, 1990 , 29(17), 3247–3251. "Nuclear magnetic resonance studies on pentacoordinate silicon fluorides". [Link]

-

The Journal of Organic Chemistry, 2011 , 76(22), 9102-9108. "Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides". [Link]

-

Wikipedia. "Late-stage functionalization". [Link]

-

ResearchGate. "Synthesis and Optical Resolution of Configurationally Stable Zwitterionic Pentacoordinate Silicon Derivatives". [Link]

-

Chemistry – A European Journal, 2025 , 31(8), e202403597. "Late-Stage Functionalization Using a Popular Titrating Agent: Aryl-Chlorides and -Fluorides Activation by the Diphenylacetic Acid Dianion". [Link]

-

Dalton Transactions, 2018 , 47(14), 4584-4592. "An intramolecular ortho-assisted activation of the silicon–hydrogen bond in arylsilanes: an experimental and theoretical study". [Link]

-

Chemistry, 2011 , 17(52), 14838-14842. "Aryl-aryl Bond Formation by the Fluoride-Free Cross-Coupling of Aryldisiloxanes With Aryl Bromides". [Link]

-

The Journal of Organic Chemistry, 2011 , 76(11), 4552-4564. "Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process". [Link]

-

Advanced Synthesis & Catalysis, 2024 , 366(4), 629-636. "Regioselective Arylation of Amidoaryne Precursors via Ag‐Mediated Intramolecular Oxy‐Argentation". [Link]

-

Nature Communications, 2023 , 14, 1865. "Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines". [Link]

Sources

- 1. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]

- 2. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An intramolecular ortho-assisted activation of the silicon–hydrogen bond in arylsilanes: an experimental and theoretical study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hiyama Coupling [organic-chemistry.org]

- 7. Synthesis of B/Si Bidentate Lewis Acids, o-(Fluorosilyl)borylbenzenes and o-(Difluorosilyl)borylbenzenes, and Their Fluoride Ion Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Late-stage functionalization - Wikipedia [en.wikipedia.org]

spectroscopic data for (2-Fluorophenyl)trimethylsilane (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Fluorophenyl)trimethylsilane

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of this compound (CAS No. 1842-26-8). The methodologies and interpretations presented herein are designed to serve as an authoritative resource for researchers, scientists, and professionals in drug development and materials science, ensuring the unambiguous identification and quality assessment of this important organosilicon reagent.

Introduction: The Analytical Imperative

This compound is a versatile building block in organic synthesis, valued for its role in introducing the 2-fluorophenyl moiety through various cross-coupling reactions. The trimethylsilyl (TMS) group serves as a stable, yet reactive, handle. Accurate structural confirmation and purity assessment are paramount for its effective use, making a multi-technique spectroscopic approach essential. This document explains the causality behind the observed spectroscopic features and provides robust protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides the most definitive information regarding the molecular skeleton, connectivity, and electronic environment of this compound. A combination of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR experiments delivers a complete structural portrait.

¹H NMR Spectroscopy

The ¹H NMR spectrum is dominated by two distinct regions: the upfield signal of the trimethylsilyl (TMS) protons and the downfield multiplet of the aromatic protons.

Table 1: Typical ¹H NMR Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 - 7.0 | m (complex) | 4H | Ar-H |

| ~0.3 | s | 9H | Si(CH ₃)₃ |

-

Causality of Observations:

-

The nine protons of the TMS group are chemically equivalent, resulting in a sharp singlet. Its significant upfield shift (~0.3 ppm) is a hallmark of protons on a silicon-bound methyl group, due to the electropositive nature of silicon.[1][2]

-

The aromatic region (7.0-7.5 ppm) displays a complex multiplet pattern. This complexity arises from proton-proton (³JHH) couplings and additional, smaller couplings to the fluorine atom (³JHF, ⁴JHF). The ortho, meta, and para protons are all magnetically inequivalent.

-

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation, especially for quantitative analysis.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply an exponential line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the residual CHCl₃ signal to 7.26 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework, with chemical shifts heavily influenced by the fluorine and silicon substituents. The most notable feature is the large one-bond carbon-fluorine coupling constant (¹JCF).

Table 2: Typical ¹³C NMR Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

|---|---|---|

| ~165 | d, ¹JCF ≈ 245 Hz | C 2-F |

| ~135 - 120 | d or s | Ar-C |

| ~115 | d, ²JCF ≈ 23 Hz | C 3-H |

| ~-1.0 | s | Si(C H₃)₃ |

-

Causality of Observations:

-

The carbon directly attached to fluorine (C2) exhibits a large doublet splitting due to one-bond coupling, a definitive diagnostic feature.[3]

-

The chemical shifts of the aromatic carbons are dictated by the inductive and mesomeric effects of both the fluorine and TMS groups.

-

The TMS carbons appear at a characteristic upfield chemical shift, typically below 0 ppm.[4]

-

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be beneficial.

-

Instrument: A 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

-

Spectral Width: -10 to 220 ppm.

-

-

Processing: Apply an exponential line broadening of 1-2 Hz. Calibrate the spectrum by setting the CDCl₃ triplet to 77.16 ppm.

¹⁹F and ²⁹Si NMR Spectroscopy

These heteronuclear experiments provide direct information about the fluorine and silicon environments.

-

¹⁹F NMR: This high-sensitivity experiment shows a single resonance for the fluorine atom.[5] The signal will be a multiplet due to coupling with the aromatic protons. The chemical shift is characteristic of aryl fluorides.[6]

-

²⁹Si NMR: This is a low-sensitivity experiment but provides direct confirmation of the silicon environment.[7] The chemical shift for a tetra-alkyl/aryl silane is expected in a well-defined region. Special pulse sequences like DEPT or the use of relaxation agents may be necessary to obtain a signal in a reasonable time.[8]

Table 3: Typical ¹⁹F and ²⁹Si NMR Data (CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Expected Multiplicity | Key Information |

|---|---|---|---|

| ¹⁹F | ~ -110 to -120 | m | Confirms aryl-fluoride environment |

| ²⁹Si | ~ -5 to -10 | m (from ²JSiH) | Confirms tetraorganosilane structure |

Experimental Protocol: ¹⁹F & ²⁹Si NMR Acquisition

-

Instrument: A multi-nuclear NMR spectrometer.

-

¹⁹F Parameters: Use a standard single-pulse sequence. A relaxation delay of 1-2 seconds and 16-64 scans are typically sufficient. Reference externally to CFCl₃ (0 ppm).

-

²⁹Si Parameters:

-

Pulse Program: Use an inverse-gated decoupling sequence to suppress negative NOE effects or a polarization transfer sequence like INEPT or DEPT if J-coupling to protons is effective.[8]

-

Relaxation Delay (d1): Long delays (10-30 s) are needed for quantitative inverse-gated experiments. Add Cr(acac)₃ (~10 mM) as a relaxation agent to shorten d1.

-

Number of Scans: Several thousand scans may be required.

-

Note: A broad background signal from the glass NMR tube and probe is often observed around -110 ppm and should not be confused with a sample signal.[7]

-

Caption: Key NMR J-couplings in this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic molecular vibrations.

Table 4: Characteristic IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment of Vibration |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Medium | Methyl C-H Stretch |

| ~1580, ~1480 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1430 | Medium | Si-Phenyl Stretch |

| ~1250 | Strong | Si-CH₃ Symmetric Deformation |

| ~1220 | Strong | Aromatic C-F Stretch |

| ~840 | Strong | Si-(CH₃)₃ Rocking |

| ~760 | Strong | C-H Out-of-plane bend (ortho-disubstituted) |

-

Causality of Observations:

-

The spectrum is a composite of vibrations from the TMS group and the 2-fluorophenyl group.

-

The Si-(CH₃)₃ group gives rise to two very strong and characteristic absorptions: the symmetric deformation ("umbrella" mode) at ~1250 cm⁻¹ and the rocking mode at ~840 cm⁻¹.[9] Their presence is a strong indicator of the TMS moiety.

-

The C-F stretch for an aryl fluoride is a strong band typically found in the 1250-1100 cm⁻¹ region.[10][11]

-

The strong band around 760 cm⁻¹ is characteristic of the out-of-plane C-H bending for 1,2-disubstituted (ortho) aromatic rings.

-

Experimental Protocol: IR Acquisition (Thin Film)

-

Sample Preparation: Place one drop of neat this compound liquid onto a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate. Place a second plate on top to create a thin capillary film.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000 - 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: Acquire a background spectrum of the clean salt plates first. Then, acquire the sample spectrum and ratio it against the background to remove atmospheric (H₂O, CO₂) and plate absorptions.

Sources

- 1. TRIMETHYLSILANE(993-07-7) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. METHOXYTRIMETHYLSILANE(1825-61-2) 13C NMR spectrum [chemicalbook.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 8. pascal-man.com [pascal-man.com]

- 9. researchgate.net [researchgate.net]

- 10. gelest.com [gelest.com]

- 11. researchgate.net [researchgate.net]

(2-Fluorophenyl)trimethylsilane molecular weight and formula

An In-depth Technical Guide to (2-Fluorophenyl)trimethylsilane for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile organosilicon reagent of significant interest to researchers, scientists, and professionals in drug development. We will move beyond basic data to discuss the causality behind its applications, its role in modern synthetic strategies, and detailed protocols for its use.

Core Compound Profile and Physicochemical Properties

This compound (CAS No. 1842-26-8) is an organosilicon compound featuring a trimethylsilyl group attached to a 2-fluorophenyl ring.[1] This specific substitution pattern, combining the stability and reactivity of the organosilane with the unique electronic properties of the fluorine atom, makes it a valuable tool in organic synthesis.[1][2]

The presence of the fluorine atom can influence the molecule's reactivity and polarity, while the trimethylsilyl group often enhances solubility in common organic solvents, contributing to its utility in a variety of reaction conditions.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃FSi | [3][4] |

| Molecular Weight | 168.29 g/mol | [4] |

| CAS Number | 1842-26-8 | [3][4] |

| Appearance | Yellow to colorless liquid/oil | [4] |

| Boiling Point | 63 °C at 15 Torr | [4] |

| Storage Condition | Sealed in dry, room temperature | [4] |

Synthesis of this compound

The most common and reliable method for synthesizing fluorinated aryl(trimethyl)silanes involves the use of organometallic intermediates. The Grignard reaction is a foundational technique for this transformation, offering a high-yield pathway from readily available starting materials.

Grignard-based Synthesis Protocol

The underlying principle of this synthesis is the formation of a nucleophilic organometallic species (a Grignard reagent) from an aryl halide, which then reacts with an electrophilic silicon source, typically trimethylchlorosilane.

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen) is required.

-

Grignard Reagent Formation:

-

Place magnesium turnings in the flask.

-

Add a solution of 2-fluorobromobenzene in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel.

-

Initiate the reaction with gentle heating or the addition of a small iodine crystal if necessary. The reaction is exothermic and should be maintained at a gentle reflux.

-

-

Silylation:

-

Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture in an ice bath.

-

Slowly add trimethylchlorosilane to the cooled solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to yield this compound as a clear liquid.

-

Diagram 1: Synthesis of this compound via Grignard Reaction

Caption: Workflow for the synthesis of this compound.

Core Application: The Hiyama Cross-Coupling Reaction

This compound is an exemplary nucleophilic partner in palladium-catalyzed Hiyama cross-coupling reactions. This reaction forms a carbon-carbon bond between an organosilane and an organic halide or pseudohalide, offering a powerful alternative to other coupling methods like Suzuki or Stille couplings.[5]

Mechanistic Rationale and Causality

The success of the Hiyama coupling hinges on the activation of the relatively inert Carbon-Silicon bond.[5] Unlike organoboron or organotin compounds, organosilanes require an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to proceed efficiently.[5]

The Role of Fluoride Activation:

-

Hypervalent Silicon Intermediate: The fluoride ion attacks the silicon atom of this compound.

-

Increased Nucleophilicity: This forms a pentacoordinate, hypervalent silicate intermediate. This process polarizes the C-Si bond, significantly increasing the nucleophilicity of the fluorophenyl group.

-

Facilitated Transmetalation: This activated silicate readily undergoes transmetalation with the palladium(II) center in the catalytic cycle, which is otherwise a sluggish step.

Diagram 2: Catalytic Cycle of the Hiyama Cross-Coupling Reaction

Caption: The catalytic cycle for the Hiyama cross-coupling reaction.

Protocol for a Representative Hiyama Coupling

Reaction: Coupling of this compound with an Aryl Bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

-

Phosphine Ligand (e.g., SPhos, XPhos) (4-10 mol%)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.5 equivalents)

-

Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and phosphine ligand.

-

Reagent Addition: Add the anhydrous solvent, followed by this compound.

-

Activation and Reaction: Slowly add the TBAF solution to the stirring mixture. Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: After filtering, concentrate the solution in vacuo and purify the crude product via flash column chromatography to obtain the desired biaryl compound.

Significance in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a cornerstone strategy in modern medicinal chemistry.[6] Fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[6]

This compound serves as a direct and efficient precursor for introducing the 2-fluorophenyl moiety, which offers several strategic advantages:

-

Metabolic Blocking: The ortho-fluorine atom can act as a metabolic shield, preventing CYP450-mediated oxidation at the adjacent position. This can increase the drug's half-life and improve its pharmacokinetic profile.[6]

-

Conformational Control: The fluorine substituent can influence the preferred conformation of the aryl ring through steric and electronic effects, potentially locking the molecule into a more bioactive shape.

-

Enhanced Binding Affinity: The electronegativity of fluorine can modulate the electronic distribution of the molecule, potentially leading to stronger interactions (e.g., hydrogen bonds, dipole interactions) with biological targets.[6]

A prominent example is Vonoprazan, a potassium-competitive acid blocker, which contains a fluorophenyl group. The presence of this moiety is critical to its efficacy and metabolic stability.[6] Using reagents like this compound allows for the late-stage introduction of this valuable pharmacophore into complex molecular scaffolds.

Safety and Handling

As with all chemical reagents, this compound must be handled by trained professionals in a well-ventilated laboratory setting.[4]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container under a dry, inert atmosphere to prevent hydrolysis of the C-Si bond.[4]

-

Hazards: While specific toxicity data is limited, all chemical products should be treated as potentially hazardous.[4] Always consult the latest Material Safety Data Sheet (MSDS) before use.

Conclusion

This compound is more than a simple chemical; it is a precision tool for modern organic synthesis. Its stability, coupled with its capacity for fluoride-activated C-C bond formation, makes it an invaluable reagent. For drug development professionals, it provides a reliable method for incorporating the strategically important 2-fluorophenyl group, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties in next-generation therapeutics.

References

-

CAS 1842-26-8 | 2-Fluorophenyl trimethylsilane | MFCD00092633. [Link]

-

(2-Ethyl-5-fluorophenyl)trimethylsilane | C11H17FSi | CID 177687097 - PubChem. [Link]

-

FLUORINATED PHENYL(TRIMETHYL)SILANES. [Link]

-

(2-(Benzyloxy)-5-fluorophenyl)trimethylsilane | C16H19FOSi | CID 177689865 - PubChem. [Link]

-

Palladium-catalysed cross-coupling of organosilicon reagents - David Spring's group - University of Cambridge. [Link]

-

Hiyama Coupling - Organic Chemistry Portal. [Link]

-

The Significance of Fluorinated Compounds in Modern Drug Development: A Look at 2-[2-(2-Fluorophenyl)-2-Oxoethyl]Propanedinitrile. [Link]

-

(phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate - Organic Syntheses Procedure. [Link]

-

(3-Fluorophenyl)trimethylsilane | C9H13FSi | CID 2760845 - PubChem. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Preferential Activation of Alkynyl Triisopropylsilanes in Trimethylsi-lanolate-Promoted Sequential Hiyama Cross-Coupling - ResearchGate. [Link]

-

Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - MDPI. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceu. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

The Advent and Ascent of Arylsilanes: A Technical Guide to Their Discovery, Synthesis, and Transformative Power in Modern Chemistry

Abstract

Arylsilanes have emerged from the annals of chemical curiosity to become indispensable tools in the modern synthetic chemist's arsenal. Their unique combination of stability, low toxicity, and versatile reactivity has positioned them as superior alternatives to many traditional organometallic reagents, particularly in the realm of cross-coupling reactions. This in-depth technical guide provides a comprehensive journey through the discovery and history of arylsilane reagents, meticulously detailing the evolution of their synthesis and their profound impact on the landscape of organic chemistry, particularly in the development of robust carbon-carbon bond-forming methodologies. We will explore the foundational principles that govern their reactivity, delve into key experimental protocols, and offer field-proven insights into their application, providing researchers, scientists, and drug development professionals with a thorough understanding of these remarkable reagents.

A Historical Odyssey: The Dawn of Organosilicon Chemistry and the Emergence of Arylsilanes

The story of arylsilanes is intrinsically linked to the broader history of organosilicon chemistry. The journey began in 1863 when Charles Friedel and James Crafts reported the synthesis of the first organosilicon compound, tetraethylsilane.[1][2] This seminal discovery laid the groundwork for a new field of chemical inquiry. However, it was the pioneering work of Frederic Stanley Kipping at the turn of the 20th century that truly illuminated the vast potential of this domain. Kipping's extensive research, detailed in a series of 57 papers published between 1899 and 1944, established the foundational methods for creating alkyl- and arylsilanes, most notably through the use of Grignard reagents.[3][4] He also coined the term "silicone," forever shaping the nomenclature of the field.[5]

The first reported method for preparing arylsilanes dates back to the late 1880s, utilizing a Wurtz-Fittig-type coupling reaction between an aryl halide, a chlorosilane, and a metal such as sodium.[6][7] This early method, while groundbreaking, often suffered from harsh reaction conditions and limited functional group tolerance. The subsequent adoption of Grignard reagents by Kipping and others offered a more controlled and versatile approach to the synthesis of arylsilanes.[4]

The following diagram illustrates the key milestones in the early discovery and development of arylsilane chemistry:

Caption: Key milestones in the history of arylsilane discovery.

The Synthetic Chemist's Toolkit: Crafting Arylsilanes with Precision and Efficiency

The utility of arylsilanes is fundamentally dependent on their accessibility through reliable and versatile synthetic methods. Over the decades, the synthetic toolbox for creating these reagents has expanded significantly, moving from classical organometallic reactions to sophisticated transition-metal-catalyzed processes.

Classical Approaches: The Enduring Legacy of Grignard and Organolithium Reagents

The reaction of Grignard reagents with chlorosilanes remains a cornerstone of arylsilane synthesis. This method offers a straightforward and often high-yielding route to a wide variety of arylsilanes. The choice of solvent, typically an ether such as tetrahydrofuran (THF) or diethyl ether, is critical to solvate the Grignard reagent and facilitate the reaction. The stoichiometry of the reagents must be carefully controlled to prevent the formation of di- and tri-arylated silane byproducts.

Experimental Protocol: Synthesis of Phenyltrimethylsilane via Grignard Reaction

This protocol provides a detailed, self-validating procedure for the synthesis of a common arylsilane reagent.

Materials:

-

Magnesium turnings (2.67 g, 110 mmol)

-

Iodine (1 crystal)

-

Anhydrous diethyl ether (100 mL)

-

Bromobenzene (15.7 g, 100 mmol)

-